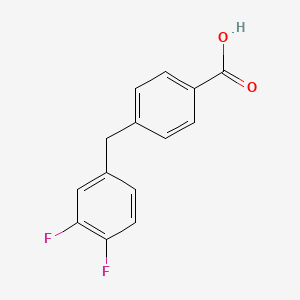
Cyclopenta-1,3-diene;methane;molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;methane;molybdenum is a complex organometallic compound that features a molybdenum atom coordinated to cyclopenta-1,3-diene and methane ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;methane;molybdenum typically involves the reaction of molybdenum hexacarbonyl with cyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex. The general reaction can be represented as follows:
Mo(CO)6+C5H6→Mo(C5H5)(CH4)
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;methane;molybdenum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as cyclopenta-1,3-diene and methane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other donor ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) complexes, while reduction can produce molybdenum(II) species. Substitution reactions can result in a variety of molybdenum-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;methane;molybdenum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, polymerization, and cycloaddition reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is utilized in the production of fine chemicals and materials, including pharmaceuticals and polymers.
Wirkmechanismus
The mechanism by which cyclopenta-1,3-diene;methane;molybdenum exerts its effects involves the coordination of the molybdenum center to various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the molybdenum center activates hydrogen molecules, enabling their addition to unsaturated substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienylmolybdenum tricarbonyl: Similar in structure but with carbonyl ligands instead of methane.
Molybdenocene: Features two cyclopentadienyl ligands coordinated to molybdenum.
Molybdenum hexacarbonyl: A precursor to many molybdenum complexes, including cyclopenta-1,3-diene;methane;molybdenum.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other molybdenum complexes may not perform as well.
Eigenschaften
Molekularformel |
C8H17Mo- |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;methane;molybdenum |
InChI |
InChI=1S/C5H5.3CH4.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H4;/q-1;;;; |
InChI-Schlüssel |
ITRDFYGIOQUWPV-UHFFFAOYSA-N |
Kanonische SMILES |
C.C.C.C1C=CC=[C-]1.[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




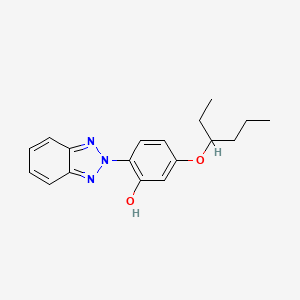
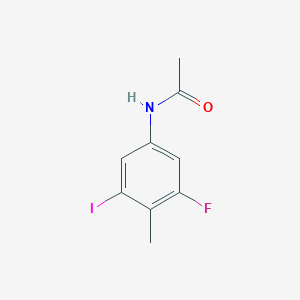
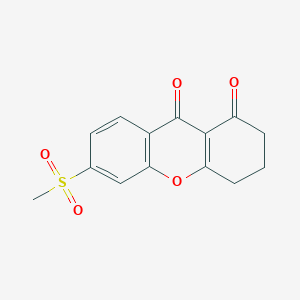

![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)
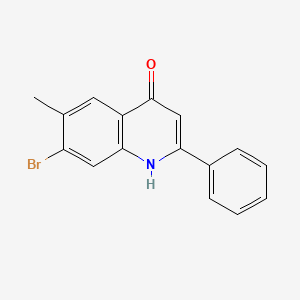


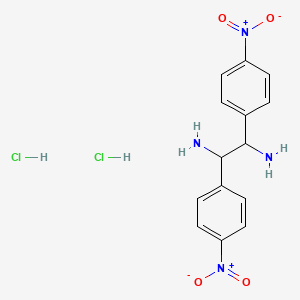
![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)
